1H-Isoindol-1-one, 6-amino-2-(3,5-dimethylphenyl)-2,3-dihydro-
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Overview
Description
1H-Isoindol-1-one, 6-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- is a heterocyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one, 6-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-1-one, 6-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
1H-Isoindol-1-one, 6-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular processes.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It can be used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 6-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindol-1-one derivatives: These compounds share the core isoindolone structure but differ in their substituents.
Pyrazoline derivatives: These compounds have a similar nitrogen-containing ring structure and exhibit comparable biological activities.
Uniqueness
1H-Isoindol-1-one, 6-amino-2-(3,5-dimethylphenyl)-2,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
CAS No. |
651733-84-5 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-amino-2-(3,5-dimethylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c1-10-5-11(2)7-14(6-10)18-9-12-3-4-13(17)8-15(12)16(18)19/h3-8H,9,17H2,1-2H3 |
InChI Key |
MWRIBONWABYYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC3=C(C2=O)C=C(C=C3)N)C |
Origin of Product |
United States |
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